molecular formula C21H29NO2S B492593 N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide CAS No. 667912-60-9

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide

Cat. No.: B492593
CAS No.: 667912-60-9
M. Wt: 359.5g/mol
InChI Key: VIMVYHAVSHZMDJ-UHFFFAOYSA-N
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Description

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide typically involves the reaction of 3,5-ditert-butylaniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the sulfonamide group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the sulfonamide group. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors.

Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research into its analogs could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used as an additive in polymers to enhance their stability and performance. It may also find applications in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • N-(3,5-ditert-butylphenyl)-4-methylbenzenesulfonamide
  • N-(3,5-ditert-butylphenyl)-2-methylbenzenesulfonamide
  • N-(3,5-ditert-butylphenyl)-benzenesulfonamide

Uniqueness: N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. The presence of tert-butyl groups also imparts significant steric effects, making it distinct from other sulfonamide derivatives.

Properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2S/c1-15-9-8-10-19(11-15)25(23,24)22-18-13-16(20(2,3)4)12-17(14-18)21(5,6)7/h8-14,22H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMVYHAVSHZMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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